3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring via a (Z)-configured methylidene bridge. Key substituents include:
- 2-(Isobutylamino): Contributes to lipophilicity and hydrogen-bonding capacity.
- 7-Methyl: Stabilizes the pyrido[1,2-a]pyrimidinone ring via steric and electronic effects.
Synthesis: The compound is synthesized via reactions involving 3-allylrhodanine and substituted pyridopyrimidinyl ylides under controlled conditions. The Z-configuration of the methylidene group is critical for structural integrity, as highlighted in analogous syntheses .
Properties
Molecular Formula |
C20H22N4O2S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O2S2/c1-5-8-23-19(26)15(28-20(23)27)9-14-17(21-10-12(2)3)22-16-7-6-13(4)11-24(16)18(14)25/h5-7,9,11-12,21H,1,8,10H2,2-4H3/b15-9- |
InChI Key |
VCYZFEFUFBZTFT-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCC(C)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCC(C)C)C=C1 |
Origin of Product |
United States |
Biological Activity
3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The unique structural features of this compound, which includes thiazole and pyrimidine moieties, suggest a diverse range of biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial properties.
- Pyrimidine Moiety : Often associated with antiviral and anticancer activities.
- Allyl Group : May enhance the compound's reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that 3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one exhibits significant biological activity. Key findings include:
Antimicrobial Activity
Research has demonstrated that compounds with thiazole and pyrimidine structures often exhibit antimicrobial properties. The specific interactions of this compound with various microbial strains are under investigation, with promising preliminary results indicating effectiveness against certain bacteria and fungi.
Anticancer Properties
The structural components of the compound suggest potential anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-y]methylidene}-2-thioxo-1,3-thiazolan -4-one, a comparative analysis with structurally related compounds is essential.
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-Methylthiazole | Thiazole ring | Antimicrobial | Simpler structure |
| 6-Methylpyrimidine | Pyrimidine ring | Antiviral | Lacks thiazole |
| 7-Aminoquinoline | Quinoline structure | Antimalarial | Different ring system |
The unique combination of thiazole and pyrimidine moieties in this compound distinguishes it from others listed and contributes to its potential diverse biological activities.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- Synthesis Methodologies : Various synthetic routes have been explored to optimize yield and purity. Techniques include multi-step synthesis involving key intermediates derived from thiazole and pyrimidine precursors.
- Biological Evaluations : In vitro assays have been conducted to assess the compound's efficacy against cancer cell lines, revealing IC50 values that indicate significant activity compared to control compounds.
Future Directions
Further research is warranted to elucidate the detailed mechanisms of action for 3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo -4H-pyrido[1,2-a]pyrimidin -3-y]methylidene}-2-thioxo -1,3-thiazolan -4-one. Potential areas of exploration include:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with target proteins.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Analog Development : Synthesizing derivatives to enhance potency or reduce toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyrido[1,2-a]pyrimidinone-thiazolidinone hybrids. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: Lipophilicity: Isobutylamino (target) vs. isopropyl (361995-60-0) increases logP by ~0.5 units, enhancing membrane permeability .
Stereochemical Impact :
- The Z-configuration of the methylidene bridge in the target compound aligns with NMR data from analogous structures, where substituents in regions analogous to "A" and "B" (e.g., positions 29–44) induce distinct chemical shifts (δ 7.2–8.1 ppm) .
Synthetic Efficiency: Reactions using ethanol as solvent (e.g., 361995-60-0 synthesis) achieve ~75% yield without catalysts, whereas methods involving ylides (target compound) require precise stoichiometry for ~60% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
